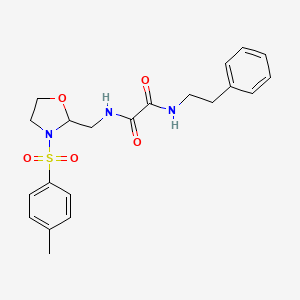

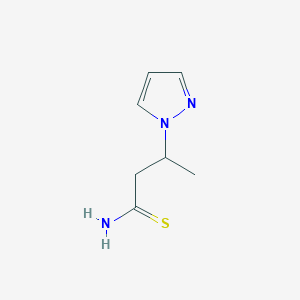

![molecular formula C12H8F3N5S B2502199 3-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 344262-38-0](/img/structure/B2502199.png)

3-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various heterocyclic compounds incorporating the pyridine moiety has been a subject of interest due to their potential pharmacological properties. In particular, the synthesis of thiazolo-triazolo-pyridine derivatives has been explored through different synthetic pathways. For instance, a new series of thiazolo-triazolo-pyridine derivatives with significant antibacterial and antifungal activity were synthesized from 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile and related compounds . Another study reported the synthesis of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, which showed cytotoxic activity against human cancer cell lines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. Infrared spectroscopy, NMR, LC-MS mass spectrometry, and elemental analysis were employed to confirm the structures of the newly synthesized thiazolo-triazolo-pyridine derivatives . Similarly, the novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives were characterized by their spectral data . The presence of the pyridine moiety was indicated by specific signals in the IR spectra and NMR spectra across different studies .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through various reactions. For example, the reaction of 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol with aromatic aldehydes led to the formation of thiazolidinones and Mannich bases with antimicrobial and antitubercular activities . The acylation of heteroaromatic amines was used to synthesize a new class of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives . Additionally, the synthesis of 5-arylazothiazoles, pyridines, and thieno[2,3-b]pyridines derivatives containing 1,2,3-triazole moiety was achieved through reactions with hydrazonoyl halides and active methylene compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features. The introduction of the pyridine ring into active compounds has been known to improve their biological or physiological activities . The polymers synthesized with pyridyl groups in the side chain exhibited responsive properties to metal ions and H+, with their fluorescence being quenched upon interaction with transition metal ions such as Co2+, Ni2+, Fe3+, and Ag+ . This indicates the potential of these compounds in chemosensory applications.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Triazole Derivatives: This compound has been involved in the synthesis of 1,2,4-triazoles and their derivatives. For instance, Bayrak et al. (2009) described the synthesis of various alkylated derivatives and Mannich base derivatives of a similar compound, demonstrating its versatility in chemical synthesis (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

- Formation of Thiazolidinones and Mannich Bases: Dave et al. (2007) reported the formation of thiazolidinones and Mannich bases from a similar compound, indicating its role in the development of diverse chemical structures (Dave, Purohit, Akbari, & Joshi, 2007).

Biological Activities

- Antimicrobial Activities: Many studies have explored the antimicrobial properties of triazole derivatives. For example, Abdelriheem, Zaki, & Abdelhamid (2017) synthesized compounds containing the triazole moiety and evaluated their antimicrobial activities (Abdelriheem, Zaki, & Abdelhamid, 2017).

- Antioxidant Properties: Tay et al. (2022) synthesized pyridyl substituted thiazolyl triazole derivatives and assessed their antioxidant activities, demonstrating the potential therapeutic applications of such compounds (Tay, Duran, Kayağil, Yurttaş, Göger, Göger, Demirci, & Demirayak, 2022).

Other Applications

- Corrosion Inhibition: Schiff’s bases of pyridyl substituted triazoles, closely related to the compound , have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions by Ansari, Quraishi, & Singh (2014) (Ansari, Quraishi, & Singh, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

The compound contains a thiazole and a triazole ring, both of which are common motifs in medicinal chemistry. Thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Triazole derivatives also exhibit a wide range of biological activities. The exact target of this specific compound would depend on the precise arrangement of these rings and the attached functional groups.

Propriétés

IUPAC Name |

2-methyl-5-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)-4-(trifluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N5S/c1-6-17-9(12(13,14)15)8(21-6)11-18-10(19-20-11)7-3-2-4-16-5-7/h2-5H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXICLZWLOJGXSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=NC(=NN2)C3=CN=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)

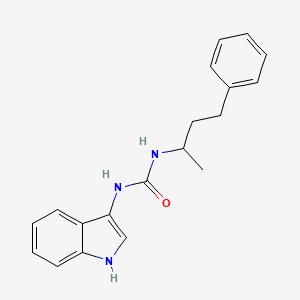

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2502124.png)

![1H-Thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B2502126.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)

![5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde](/img/structure/B2502136.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate](/img/structure/B2502138.png)